![molecular formula C9H9ClO3S B2544002 (4-Methylsulfonylphenyl)acetyl chloride CAS No. 74426-50-9](/img/structure/B2544002.png)
(4-Methylsulfonylphenyl)acetyl chloride
Overview
Description
The compound "(4-Methylsulfonylphenyl)acetyl chloride" is a derivative of sulfonyl chloride, which is a functional group commonly used in organic synthesis. It is characterized by the presence of a sulfonyl group attached to a phenyl ring with a methyl substituent, indicating its potential use in various chemical reactions, particularly in the synthesis of sulfonamides and other sulfur-containing organic compounds.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves the reaction of amines with sulfonyl chlorides. For instance, a study describes the synthesis of a series of sulfonamides starting from 4-methoxyphenethylamine and reacting it with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . This process likely shares similarities with the synthesis of "(4-Methylsulfonylphenyl)acetyl chloride," where the acetyl chloride moiety would be introduced to the phenyl ring.
Molecular Structure Analysis
The molecular structure of sulfonyl chloride derivatives is typically characterized using spectroscopic techniques such as IR, NMR (both 1H and 13C), and sometimes X-ray crystallography . These techniques provide detailed information about the local and global chemical activities of the molecule, including the electronic distribution and the nature of the bonds within the molecule.
Chemical Reactions Analysis
Sulfonyl chlorides are known for their reactivity towards nucleophiles due to the presence of the electrophilic sulfur atom. They are commonly used in the synthesis of sulfonamides by reacting with amines . Additionally, sulfonyl chlorides can undergo cross-coupling reactions, such as the Suzuki Cross-Coupling, to introduce various substituents onto the aromatic ring . The reactivity of "(4-Methylsulfonylphenyl)acetyl chloride" would be expected to follow these general patterns, with the potential for further functionalization through the acetyl chloride group.
Physical and Chemical Properties Analysis
The physical and chemical properties of "(4-Methylsulfonylphenyl)acetyl chloride" can be inferred from related compounds. Sulfonyl chlorides are generally solid at room temperature and have a high reactivity towards nucleophilic substitution reactions. They are soluble in organic solvents and can be handled under anhydrous conditions to prevent hydrolysis. The presence of the acetyl chloride group would likely increase the reactivity of the compound, making it a versatile intermediate in organic synthesis .
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Phosphonic Acid Derivatives
Acetyl chloride is instrumental in the synthesis of 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives. These compounds have significant applications in various chemical processes, including the preparation of phosphonopeptide with a P-N bond (Yuan, Chen, & Wang, 1991).Friedel-Crafts Acylation
In the Friedel-Crafts acylation process, acetyl chloride is a key reagent. This reaction is critical in the production of intermediates like 4-methyl-acetophenone, used in various industrial applications (Min, 2011).Drug Intermediate Synthesis
4-(Methylthio)acetophenone, an important drug intermediate used for synthesizing Vioxx (Rofecoxib), is produced through Friedel–Crafts acylation using acetyl chloride. This demonstrates the compound's role in pharmaceutical manufacturing (Yadav & Bhagat, 2005).Protective Reagent for Sugars
In the field of organic chemistry, acetyl chloride is used as a protective reagent for sugars. This application is significant in complex organic synthesis, particularly in carbohydrate chemistry (Santoyo-González et al., 1994).Synthesis of Multisulfonyl Chlorides
The compound is used in the synthesis of functional aromatic multisulfonyl chlorides, key components in the preparation of dendritic and other complex organic molecules. These chlorides have diverse applications across different fields of chemistry (Percec et al., 2001).
Safety And Hazards
Future Directions
Research has been conducted on derivatives of “(4-Methylsulfonylphenyl)acetyl chloride” for their potential antimicrobial and anti-inflammatory activities . These compounds could be further explored for their therapeutic potential in treating conditions associated with inflammation and microbial infections .
properties
IUPAC Name |
2-(4-methylsulfonylphenyl)acetyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHCNJVEEDSUAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylsulfonylphenyl)acetyl chloride |
Synthesis routes and methods
Procedure details
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